N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S/c18-11-7-24-14(20)16(11)9-4-2-1-3-8(9)15-13(19)10-5-6-12(23-10)17(21)22/h5-6,8-9H,1-4,7H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALPBXUQHNXPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-nitrofuran-2-carboxamide typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting thiourea with α-haloketones under basic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a cyclization reaction involving cyclohexanone and appropriate reagents.
Nitrofuran Moiety Addition: The nitrofuran moiety is added via a nitration reaction of furan derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the nitrofuran moiety.
Substitution: Substituted thiazolidine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-nitrofuran-2-carboxamide exhibit significant antimicrobial activity. A study highlighted the antifungal effects of thiazolidine derivatives, suggesting their potential as novel antifungal agents due to their broad-spectrum activity against various pathogens .
Antidiabetic Effects
The compound's structural features suggest potential antidiabetic applications. Thiazolidinediones (TZDs), a class of compounds related to this structure, are known for their role as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ). Activation of PPAR-γ can enhance insulin sensitivity and reduce insulin resistance, making these compounds promising candidates for managing type 2 diabetes .
In Vivo Studies : Research has shown that TZD derivatives can significantly lower blood glucose levels in diabetic animal models, indicating their therapeutic potential.
Thiazolidinedione Derivatives
A systematic study on thiazolidinedione derivatives revealed modifications at the cyclohexyl position significantly impacted both antioxidant activity and glucose metabolism regulation. The most effective compounds demonstrated notable inhibition of oxidative stress markers, highlighting their therapeutic potential in metabolic disorders .
Fungicidal Activity
Research into 2,4-dioxo-thiazolidine derivatives indicated their effectiveness as fungicides due to broad-spectrum antimicrobial properties. This versatility underscores the potential for developing new antifungal agents based on this compound's structure .
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of thiazolidinone derivatives with diverse substitutions. Below is a systematic comparison with structurally and functionally related compounds from the literature:
Physicochemical Properties
- Melting Points: Thiazolidinone derivatives typically exhibit high melting points (158–217°C) due to hydrogen bonding and planar rigidity .
- Solubility : The 5-nitrofuran group enhances water solubility compared to halogenated or trifluoromethyl-substituted analogs, which are more lipophilic .
Key Research Findings and Implications
Structural Optimization : The cyclohexyl group in the target compound may improve bioavailability compared to bulky aromatic substituents (e.g., trimethoxybenzylidene), which are prone to metabolic oxidation .
Synthetic Challenges : Lower yields in nitrofuran-containing analogs highlight the need for optimized reaction protocols to preserve nitro group integrity .
Biological Activity
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-nitrofuran-2-carboxamide is a novel compound that integrates a thiazolidine ring and a nitrofuran moiety. This unique structure is associated with various biological activities, making it a significant subject of research in medicinal chemistry. The compound's diverse pharmacological properties are primarily attributed to its thiazolidine and nitrofuran components, which have been shown to exhibit anti-inflammatory, antibacterial, and antitumor activities.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of the thiazolidine ring contributes to the compound's potential biological activity due to its ability to interact with various biological targets. The nitrofuran group enhances the compound's reactivity and may impart specific pharmacological properties.
Antimicrobial Properties
Research indicates that compounds containing thiazolidine and nitrofuran structures often exhibit significant antimicrobial activity. For instance, thiazolidines are known for their effectiveness against various bacterial strains, while nitrofuran derivatives have been extensively studied for their antimicrobial properties. The combination of these two functional groups in this compound may result in synergistic effects that enhance its efficacy against infections.
Antitumor Activity
The antitumor potential of this compound has been investigated through various studies. For example, thiazolidine derivatives have shown promise in inhibiting cancer cell proliferation. In vitro studies using human glioblastoma cell lines demonstrated that certain thiazolidinone derivatives exhibited cytotoxic effects, leading to apoptosis in cancer cells . Such findings suggest that this compound could also possess significant antitumor activity.
Anti-inflammatory Effects
Thiazolidine derivatives are recognized for their anti-inflammatory properties. Studies have indicated that these compounds can modulate inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation. The incorporation of the nitrofuran moiety may further enhance these effects through additional mechanisms of action.
The mechanism by which this compound exerts its biological effects involves interactions with specific biological targets. Binding affinity studies reveal that this compound interacts with various enzymes and receptors involved in inflammation and tumor progression. Understanding these interactions is crucial for elucidating the therapeutic potential and safety profile of the compound.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds highlights the unique biological activities conferred by the specific combination of functionalities in this compound.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Nitrothiazole | Contains a nitro group on a thiazole ring | Exhibits potent antimicrobial activity |
| Thiazolidinedione | Characterized by a thiazolidine ring with carbonyl groups | Known for insulin-sensitizing properties |
| Benzothiazole Derivative | Incorporates a benzene ring fused to a thiazole | Displays anticancer activity |
This table illustrates how the structural diversity within thiazolidine and nitrofuran derivatives can lead to distinct biological activities.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of thiazolidines and evaluating their bioactivity:
- Thiazolidinone Derivatives : A study evaluated several thiazolidinone derivatives for their cytotoxic effects on glioblastoma cells using MTT assays. Compounds showed varying degrees of efficacy against cancer cells .
- Antioxidant Activity : Another investigation highlighted the antioxidant potential of modified thiazolidines with EC50 values indicating their capacity to inhibit lipid peroxidation .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization typically involves varying reaction conditions such as solvent polarity, temperature, and catalysts. For example, in analogous thiazolidinone derivatives (e.g., ), refluxing in anhydrous benzene or ethanol (60–80°C) with a 10-hour reaction time yielded moderate-to-high purity. Key steps include:
- Using stoichiometric equivalents of reactants (e.g., hydrazide derivatives and thiol-containing precursors).
- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (e.g., ethyl acetate/hexane gradients) .
Table 1 : Example reaction conditions and yields for analogous compounds:
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hydrazide + 2-mercapto acid | Benzene | 80 | 10 | 56–93 | |
| Substituted benzothiazole | Ethanol | 70–80 | 8–12 | 45–70 |
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry of the thiazolidinone ring (e.g., δ 4.0–5.0 ppm for CH₂ groups) and nitrofuran protons (δ 7.5–8.5 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹ for thiazolidinone and carboxamide) and nitro group vibrations (~1520 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
- Elemental Analysis : Ensure purity (>95% for pharmacological studies) .
Advanced Research Questions
Q. How can researchers resolve disorder in the thiazolidinone ring during X-ray crystallographic refinement?
- Methodological Answer : Disorder in the thiazolidinone ring (e.g., sulfur or oxygen atom positional ambiguity) is common due to conformational flexibility. Strategies include:
- Using SHELXL () to refine occupancy ratios (e.g., 0.5:0.5 for sulfur atoms) and applying restraints (DFIX, SIMU) to maintain bond geometry.
- Analyzing residual electron density maps to identify alternate conformers.
- Validating refinement with R-factor convergence (<0.08) and monitoring ADPs (atomic displacement parameters) for anomalies .
Q. How do non-covalent interactions influence the crystal packing and stability of this compound?
- Methodological Answer : Crystal stability is often governed by:
- Hydrogen bonds : N–H⋯O/N interactions between the carboxamide and thiazolidinone groups (e.g., N–H⋯O, ~2.8–3.2 Å) .
- π-π stacking : Between aromatic nitrofuran and cyclohexyl groups (centroid distances ~3.7–3.8 Å) .
- C–H⋯Cl/O interactions : Stabilize molecular layers (e.g., C–H⋯Cl distances ~3.3 Å) .
Use ORTEP-3 () to visualize packing diagrams and Mercury (CCDC) to quantify interaction geometries.
Q. What strategies can address contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cell lines) or compound stability. Mitigation approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
